1-(Pyrrolidin-1-ylmethyl)pyrrolidine chemical structure and properties
1-(Pyrrolidin-1-ylmethyl)pyrrolidine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyrrolidin-1-ylmethyl)pyrrolidine, also known as 1,1'-methylenebispyrrolidine, is a diamine belonging to the aminal class of organic compounds. Its structure, featuring two pyrrolidine rings linked by a methylene bridge, presents a unique scaffold with potential applications in medicinal chemistry and organic synthesis. The pyrrolidine moiety is a prevalent structural motif in a multitude of FDA-approved drugs, highlighting the significance of understanding the properties and potential of its derivatives.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine, with a particular focus on its relevance to drug discovery and development.
Chemical Identity and Structure
1-(Pyrrolidin-1-ylmethyl)pyrrolidine is a saturated heterocyclic compound. The molecule consists of two pyrrolidine rings connected at their nitrogen atoms by a methylene (-CH2-) group.
Molecular Formula: C9H18N2[2][3][4]
Molecular Weight: 154.25 g/mol [2][3][4]
IUPAC Name: 1-(pyrrolidin-1-ylmethyl)pyrrolidine[3]
Synonyms:
Chemical Structure:
Figure 1: 2D structure of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | [2][3][4] |
| Molecular Formula | C9H18N2 | [2][3][4] |
| Boiling Point | 94-95 °C at 30 Torr | [4] |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene bridge protons and the protons of the two pyrrolidine rings. The methylene bridge protons would likely appear as a singlet. The pyrrolidine ring protons would exhibit more complex splitting patterns, likely in the aliphatic region of the spectrum.
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¹³C NMR: A predicted ¹³C NMR spectrum is available.[5][6] The spectrum would show distinct signals for the methylene bridge carbon and the eight carbons of the two equivalent pyrrolidine rings. The chemical shifts would be in the aliphatic region, with the carbons adjacent to the nitrogen atoms appearing at a lower field.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine would be characterized by the absence of N-H stretching bands, as it is a tertiary amine. Key absorptions would include:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of saturated aliphatic C-H bonds.[7]
-
C-N stretching: These bands are typically observed in the 1000-1250 cm⁻¹ region.
-
CH₂ bending (scissoring): Around 1450-1470 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 154. Fragmentation would likely involve the cleavage of the C-N bonds, leading to the formation of pyrrolidine-containing fragments. A prominent fragment might be observed at m/z = 70, corresponding to the pyrrolidinylmethyl cation ([C₅H₁₀N]⁺).
Synthesis and Reactivity
Synthesis
A common method for the synthesis of aminals like 1-(pyrrolidin-1-ylmethyl)pyrrolidine involves the condensation of a secondary amine with an aldehyde or a source of a methylene unit, such as formaldehyde or dihalomethane. A specific synthesis of 1,1'-methylenebispyrrolidine was reported in the Journal of the American Chemical Society in 1969. While the full experimental details from this specific publication are not readily accessible, a general plausible synthetic route is outlined below.
General Synthetic Protocol:
The reaction of pyrrolidine with formaldehyde (or its equivalents like paraformaldehyde or formalin) in a suitable solvent would yield 1-(pyrrolidin-1-ylmethyl)pyrrolidine. The reaction is typically acid-catalyzed.
Figure 2: General synthesis of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine.
Experimental Workflow:
-
Reaction Setup: To a solution of pyrrolidine in a suitable aprotic solvent (e.g., dichloromethane or toluene), an aqueous solution of formaldehyde is added dropwise at a controlled temperature, often with cooling.
-
Catalyst: A catalytic amount of a protic acid (e.g., formic acid or p-toluenesulfonic acid) is added to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure.
Reactivity
1-(Pyrrolidin-1-ylmethyl)pyrrolidine, as an aminal, exhibits reactivity characteristic of this functional group. Aminals are generally susceptible to hydrolysis, especially under acidic conditions, to regenerate the parent amine and aldehyde. The lone pairs of electrons on the nitrogen atoms also impart nucleophilic and basic properties to the molecule.
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Hydrolysis: In the presence of acid, the aminal can be cleaved to yield pyrrolidine and formaldehyde. This reactivity is a key consideration in its handling and application in various chemical environments.
-
Nucleophilicity: The nitrogen atoms can act as nucleophiles, participating in reactions with electrophiles.
-
Ligand Formation: The diamine structure suggests potential as a bidentate ligand in coordination chemistry, capable of chelating to metal centers.
Applications in Research and Drug Development
While specific, large-scale applications of 1-(pyrrolidin-1-ylmethyl)pyrrolidine are not extensively documented, its structural features suggest several areas of potential utility for researchers and drug development professionals.
The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds and FDA-approved drugs.[1] Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.
Potential Roles of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine in Drug Discovery:
-
Building Block for Novel Scaffolds: This diamine can serve as a versatile starting material for the synthesis of more complex molecules. The two nitrogen atoms provide handles for further functionalization, enabling the construction of diverse chemical libraries for high-throughput screening.
-
Linker Moiety: The methylenebis(pyrrolidine) unit could be employed as a flexible linker to connect two pharmacophoric groups, allowing for the exploration of bivalent ligands or dual-target inhibitors.
-
Modulation of Physicochemical Properties: The incorporation of this diamine fragment into a drug candidate could influence its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile.
Potential as a Catalyst or Ligand
The presence of two basic nitrogen atoms in a defined spatial arrangement makes 1-(pyrrolidin-1-ylmethyl)pyrrolidine a candidate for use as a bidentate ligand in organometallic chemistry or as an organocatalyst. Chiral versions of such diamines are widely used in asymmetric synthesis.
Safety and Handling
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: May cause respiratory tract irritation.
-
Skin and Eye Contact: May cause skin and eye irritation or burns.
-
Ingestion: May be harmful if swallowed.
It is imperative to consult the Safety Data Sheet (SDS) for this specific compound before handling.
Conclusion
1-(Pyrrolidin-1-ylmethyl)pyrrolidine is a structurally interesting diamine with potential as a building block and ligand in organic and medicinal chemistry. While its specific applications are yet to be fully explored, the prevalence of the pyrrolidine scaffold in pharmaceuticals underscores the value of investigating such derivatives. Further research into its synthesis, reactivity, and biological activity is warranted to unlock its full potential in the development of novel therapeutics and chemical technologies.
References
-
PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of compound 1. Retrieved February 15, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). (a) IR spectra of NMP (black dotted line) and the yellow residue (red...). Retrieved February 15, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0211707). Retrieved February 15, 2026, from [Link]
-
MassBank. (2016, December 12). Organic compounds. Retrieved February 15, 2026, from [Link]
-
ChemBK. (n.d.). 1,1'-Methylenebispyrrolidine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Methylenedipyrrolidine. Retrieved February 15, 2026, from [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 15, 2026, from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0098720). Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Piperidine, 1,1'-methylenebis-. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]
-
Unknown Source. (n.d.). Outline. Retrieved February 15, 2026, from [Link]
-
PubMed. (1969). [Synthesis of pyrrolidine derivatives with pharmacological activity. VI. Synthesis of 1,2-dimethyl-3-[bis(2-thienyl)methylene]pyrrolidine and 1-[1,1-bis(2-thienyl)-3-propenyl]-2-methylpyrrolidine]. Retrieved February 15, 2026, from [Link]
-
MassBank. (2019, May 31). Organic compounds. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved February 15, 2026, from [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved February 15, 2026, from [Link]
-
MDPI. (2019, January 30). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Retrieved February 15, 2026, from [Link]
-
PubMed. (2000, December 18). Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. Retrieved February 15, 2026, from [Link]
-
PubMed. (2003, July 15). Synthesis and antibacterial activity of 1beta-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red...). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 15, 2026, from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. chembk.com [chembk.com]
- 3. Methylenedipyrrolidine | C9H18N2 | CID 296576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(pyrrolidin-1-ylmethyl)pyrrolidine | 7309-47-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593) [np-mrd.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
